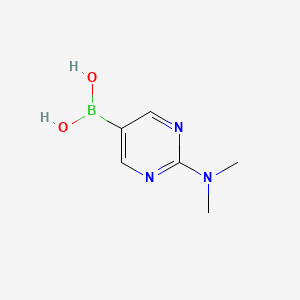

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(dimethylamino)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BN3O2/c1-10(2)6-8-3-5(4-9-6)7(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGMROYFIMQNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666363 | |

| Record name | [2-(Dimethylamino)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756817-82-0 | |

| Record name | [2-(Dimethylamino)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-(Dimethylamino)pyrimidin-5-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Chemistry

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid is a heterocyclic organoboron compound that has emerged as a valuable building block in synthetic and medicinal chemistry. Its structure marries the versatile reactivity of a boronic acid with the biologically significant 2-aminopyrimidine scaffold. The pyrimidine ring is a cornerstone of numerous bioactive molecules, including approved drugs for oncology, viral infections, and inflammatory conditions, making this reagent particularly relevant to drug discovery programs.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern carbon-carbon bond formation.[2] We will delve into the causality behind experimental protocols and provide field-proven insights for its effective use in the laboratory.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physicochemical properties is paramount for its successful application in synthesis. This section summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 756817-82-0 | [3][4] |

| Molecular Formula | C₆H₁₀BN₃O₂ | [3] |

| Molecular Weight | 166.98 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 74-81°C (for the precursor 5-bromo-2-(dimethylamino)pyrimidine) | [5] |

| Purity | Typically ≥97% | [3] |

Note: An exact melting point for the boronic acid is not consistently reported in publicly available literature; the value for the common precursor is provided for reference.

Solubility and Stability

While specific quantitative solubility data is scarce, boronic acids generally exhibit moderate solubility in polar aprotic solvents like dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), which are common media for cross-coupling reactions.

Boronic acids are known to have inherent stability challenges. Key degradation pathways include:

-

Dehydration: Reversible intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.

-

Oxidation: The carbon-boron bond is susceptible to oxidation.

-

Protodeboronation: Cleavage of the C-B bond, where boron is replaced by a hydrogen atom. This is often promoted by heat or certain metals.

To ensure the integrity of the reagent, the following storage and handling procedures are critical:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures of -20°C.

-

Handling: Minimize exposure to air and moisture. Use under an inert atmosphere whenever possible.

Synthesis of this compound

The most common and logical synthetic route to this compound involves a lithium-halogen exchange from its corresponding 5-bromo precursor, followed by quenching with a borate ester.

Diagram of Synthesis Workflow

Caption: General workflow for the two-part synthesis.

Part 1: Synthesis of the Precursor, 5-Bromo-2-(dimethylamino)pyrimidine

The starting material, 5-bromo-2-(dimethylamino)pyrimidine, is a crucial intermediate.[6] While commercially available, it can be synthesized via the cyclocondensation of an appropriate amidine with a malonaldehyde equivalent.

Representative Protocol: A one-step reaction using 2-bromomalonaldehyde and an N,N-dimethylguanidine salt as raw materials can produce the desired 5-bromo-2-substituted pyrimidine.[7] This method is advantageous due to its operational simplicity and cost-effectiveness. The reaction is typically carried out in a protic acid like acetic acid at elevated temperatures (e.g., 80-100°C).[7]

Part 2: Synthesis via Lithium-Halogen Exchange

This procedure is based on established methods for converting heteroaryl halides to boronic acids.

Experimental Protocol:

-

Reaction Setup: To an oven-dried, three-necked flask under an argon atmosphere, add 5-bromo-2-(dimethylamino)pyrimidine (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 equiv) dropwise via syringe, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature. The formation of the lithiated intermediate is the critical step. Low temperature is essential to prevent side reactions.

-

Borylation: Add triisopropyl borate (B(O-iPr)₃, ~1.5 equiv) dropwise to the solution, again maintaining the temperature at -78°C.

-

Quench and Work-up: After stirring for an additional 2-3 hours at -78°C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The acidic work-up hydrolyzes the borate ester to the desired boronic acid.

-

Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of a C-C bond between the pyrimidine C5 position and an sp²-hybridized carbon of an aryl or heteroaryl halide.[1]

Mechanistic Considerations and Causality

The success of a Suzuki-Miyaura coupling hinges on a delicate balance of factors within the catalytic cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Key Insights for this compound:

-

Favorable Position: The boronic acid moiety at the 5-position of the pyrimidine ring is generally more reactive than at the 2- or 4-positions. This is because the C5 position is less electronically influenced by the ring nitrogens, facilitating the crucial transmetalation step.

-

Electron-Donating Group: The 2-dimethylamino group is electron-donating, which increases the nucleophilicity of the pyrimidine ring. This electronic property can further enhance the rate of transmetalation, where the pyrimidine group is transferred from boron to the palladium center.

-

Choice of Catalyst and Ligand: For heteroaryl couplings, palladium catalysts bearing electron-rich, bulky phosphine ligands are often superior. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts formed in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos) are effective. The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and reductive elimination steps.

-

Role of the Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It activates the boronic acid by converting it to a more nucleophilic boronate species ([R-B(OH)₃]⁻), which readily participates in transmetalation.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a generalized starting point for the coupling of this compound with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.

Materials:

-

This compound (1.2 equiv)

-

Aryl/Heteroaryl Bromide (1.0 equiv)

-

Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

-

Setup: To a reaction vessel (e.g., a microwave vial or round-bottom flask), add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

-

Inerting: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture with vigorous stirring. For conventional heating, reflux at 80-100°C is common. For microwave-assisted synthesis, heating to 120-150°C for 15-30 minutes is a good starting point. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Relevance in Drug Discovery: Targeting Kinase Pathways

The 2-aminopyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. Therefore, this compound is a highly relevant building block for synthesizing novel kinase inhibitors.

Case Study: VCP/p97 Inhibitors

While a direct synthesis utilizing the title compound is not readily found in peer-reviewed literature with full IC₅₀ data, a 2021 study on novel VCP/p97 inhibitors highlights the importance of the pyrimidine-boronic acid motif.[8] In this study, a series of novel inhibitors with a pyrimidine core were synthesized and evaluated. One of the potent compounds, inhibitor 17 , demonstrated an enzymatic IC₅₀ of 54.7 nM against p97 and showed significant anti-proliferative activity in non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines, with IC₅₀ values of 2.80 µM and 0.86 µM, respectively.[8] This work underscores the potential of pyrimidine boronic acid derivatives in developing potent enzyme inhibitors for cancer therapy.

Caption: Logical workflow from boronic acid to biological effect.

Conclusion

This compound is a potent and versatile chemical tool. Its favorable electronic properties and the strategic placement of the boronic acid group make it an effective building block for introducing the biologically relevant 2-(dimethylamino)pyrimidine moiety into complex molecules. A firm grasp of its stability, handling requirements, and the mechanistic nuances of the Suzuki-Miyaura reaction is key to its successful application. For researchers in drug discovery, particularly those focused on kinase inhibitor development, this reagent offers a reliable and efficient route to novel chemical entities with significant therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 3. Boronic acid, [2-(dimethylamino)-5-pyrimidinyl]- (9CI) [cymitquimica.com]

- 4. 756817-82-0 | this compound - Moldb [moldb.com]

- 5. 5-BROMO-2-(DIMETHYLAMINO)PYRIMIDINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. stanfordchem.com [stanfordchem.com]

- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 8. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Field Guide for Researchers and Drug Developers

An In-Depth Technical Guide to (2-(Dimethylamino)pyrimidin-5-yl)boronic acid (CAS No. 756817-82-0)

This guide provides an in-depth technical overview of this compound, a key building block for researchers in organic synthesis and drug discovery. We will move beyond simple data recitation to explore the causality behind its applications, focusing on its role in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document is structured to serve as a practical resource, blending theoretical underpinnings with actionable experimental protocols.

Compound Profile and Strategic Importance

This compound is a heterocyclic boronic acid valued for its ability to introduce the 2-(dimethylamino)pyrimidine moiety into complex molecular architectures. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1][2] Its prevalence is due to the pyrimidine ring's capacity to engage in various biological interactions, such as hydrogen bonding, and to serve as a bioisostere for other aromatic systems, often improving pharmacokinetic properties.[2] This specific boronic acid, with the electron-donating dimethylamino group, offers chemists a strategic tool for modulating the electronic and solubility characteristics of target molecules.

| Property | Value | Source(s) |

| CAS Number | 756817-82-0 | [3][4][5] |

| Molecular Formula | C₆H₁₀BN₃O₂ | [3][5] |

| Molecular Weight | 166.97 g/mol | [3][5] |

| Physical Form | White to off-white powder or crystals | [6][7] |

| Purity | Typically ≥97% | [5] |

| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | [6][7][8] |

Synthesis and Quality Control

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and handling challenges. A common and effective laboratory-scale synthesis proceeds from an appropriately substituted halopyrimidine, typically 5-bromo-2-(dimethylamino)pyrimidine.

A plausible synthetic approach involves a lithium-halogen exchange followed by electrophilic trapping with a trialkyl borate.[9] This method is chosen for its high efficiency and adaptability.

Caption: Proposed Synthetic Workflow from a Halopyrimidine Precursor.

Hypothetical Synthesis Protocol:

-

Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet is charged with 5-bromo-2-(dimethylamino)pyrimidine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

-

Lithiation: n-Butyllithium (1.05 equiv) is added dropwise while maintaining the internal temperature below -70 °C. The reaction is stirred for 1 hour.

-

Electrophilic Trapping: Triisopropyl borate (1.2 equiv) is added dropwise, again ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C before being allowed to warm slowly to room temperature overnight. Causality: The borate ester traps the nucleophilic organolithium species to form the B-C bond.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. This hydrolyzes the boronate ester to the desired boronic acid.

-

Isolation & Purification: The product is isolated via an acid-base extraction sequence designed to separate the water-soluble boronic acid from organic impurities.[10] Final purification is typically achieved by recrystallization.

Quality Control: The final product's identity and purity should be confirmed using standard analytical methods such as ¹H NMR, ¹³C NMR, LC-MS, and HPLC.[11]

The Suzuki-Miyaura Cross-Coupling: Mechanism and Application

The primary utility of this reagent is its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[12] This reaction is a cornerstone of modern synthesis due to its mild conditions and high functional group tolerance.[12]

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[13][14]

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.[13][15]

-

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[14]

-

2. Transmetalation: A base activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species.[16] This boronate then transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.

-

3. Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[15]

Reactivity Profile

As a 5-pyrimidinylboronic acid, this compound generally exhibits robust and predictable reactivity.[1] Unlike 2-substituted pyridyl or pyrimidinyl boronates, which can suffer from catalyst inhibition via coordination of the ring nitrogen, the 5-position is sufficiently removed from the nitrogen atoms to minimize these deleterious effects.[1][17]

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide. Optimization is often necessary for challenging substrates.

Caption: General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Materials:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Palladium Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd₂(dba)₃ (1.5 mol%) with a suitable phosphine ligand like SPhos (4.5 mol%)

-

Base: K₂CO₃ or K₃PO₄ (3.0 equiv)

-

Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Procedure:

-

Vessel Preparation: To a microwave reaction vial or round-bottom flask equipped with a stir bar and reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base. Self-Validation: The boronic acid is used in slight excess to drive the reaction to completion and account for any potential protodeboronation (hydrolytic cleavage of the C-B bond).

-

Solvent Addition: Add the degassed solvent mixture via cannula or syringe. Causality: Degassing the solvent by sparging with an inert gas (N₂ or Ar) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Inerting: Seal the vessel and purge with an inert gas for 5-10 minutes.

-

Heating: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted synthesis, a typical condition is 100-120 °C for 15-30 minutes.[18]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Strategic Applications in Drug Discovery

The incorporation of the 2-(dimethylamino)pyrimidine scaffold can be a strategic decision in a drug discovery campaign. It can serve as a versatile hinge-binding motif in kinase inhibitors, a hydrogen bond acceptor, or a scaffold to which other pharmacophoric elements are attached. A recent study detailed the design and synthesis of novel inhibitors of Valosin-containing protein (VCP/p97), a cancer target, using a pyrimidine core.[19] This highlights the contemporary relevance of pyrimidine-based structures in developing new therapeutics.

Caption: Role as a Key Building Block in a Drug Discovery Cascade.

Safety, Handling, and Storage

Proper handling of boronic acids is essential for both safety and experimental success. Boronic acids are generally considered irritants and require careful handling to avoid exposure.[20][21]

| Safety & Handling Parameter | Guideline | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][7][8] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [6][7][8] |

| Personal Protective Equipment | Safety goggles, nitrile gloves, lab coat. | [21][22] |

| Engineering Controls | Handle in a chemical fume hood to avoid inhalation of dust. | [21] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][22] |

| First Aid (Skin) | Wash with plenty of soap and water. | [21][22] |

| Storage | Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (N₂ or Ar). | [6][7][8] |

| Stability Note | Boronic acids can be hygroscopic and susceptible to oxidative degradation. Proper storage is critical for maintaining purity and reactivity. | [22][23] |

Conclusion

This compound is more than just a catalog chemical; it is a precisely designed tool for molecular construction. Its value lies in the strategic combination of a reactive boronic acid handle with a medicinally relevant pyrimidine scaffold. By understanding its synthesis, reactivity, and handling requirements, researchers and drug development professionals can effectively leverage this reagent to accelerate the discovery of novel chemical entities with therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthonix, Inc > 756817-82-0 | this compound [synthonix.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. Boronic acid, [2-(dimethylamino)-5-pyrimidinyl]- (9CI) [cymitquimica.com]

- 6. This compound | 756817-82-0 [sigmaaldrich.com]

- 7. This compound | 756817-82-0 [sigmaaldrich.com]

- 8. This compound | 756817-82-0 [sigmaaldrich.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 756817-82-0 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 12. organicreactions.org [organicreactions.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. laballey.com [laballey.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. fishersci.co.uk [fishersci.co.uk]

- 23. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid molecular weight

An In-Depth Technical Guide to (2-(Dimethylamino)pyrimidin-5-yl)boronic acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth procedural logic, mechanistic insights, and practical applications, grounded in authoritative scientific principles.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic organoboron compound that has gained traction as a versatile building block in synthetic and medicinal chemistry. Its utility stems from the unique combination of the electron-rich 2-(dimethylamino)pyrimidine core and the reactive boronic acid moiety, making it a valuable partner in transition metal-catalyzed cross-coupling reactions.

The fundamental properties of this reagent are summarized below. Understanding these parameters is the first step in its effective handling, reaction planning, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 166.97 g/mol | [1][2] |

| Molecular Formula | C₆H₁₀BN₃O₂ | [1][3] |

| CAS Number | 756817-82-0 | [1][4][5] |

| Appearance | White to off-white powder or crystals | [4] |

| Purity | ≥97% (Typical) | [1][5] |

| Storage Conditions | Store under inert atmosphere, freezer (-20°C) | [4] |

| InChI Key | JHGMROYFIMQNCI-UHFFFAOYSA-N | [1][4] |

Section 2: Synthesis and Mechanistic Rationale

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs the design of related analogues. The most common and robust laboratory-scale synthesis involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[6] A practical protocol based on the synthesis of similar aminopyrimidine boronic acids is detailed below.[7]

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol & Rationale

Objective: To synthesize this compound from 5-bromo-2-(dimethylamino)pyrimidine.

Materials:

-

5-bromo-2-(dimethylamino)pyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate (B(Oi-Pr)₃)

-

Hydrochloric Acid (HCl), 1 M

-

Saturated Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-(dimethylamino)pyrimidine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

-

Expertise & Causality: An inert atmosphere and anhydrous conditions are critical. Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen, which would quench the reagent and halt the reaction.

-

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C after the addition is complete.

-

Expertise & Causality: The low temperature is essential to prevent side reactions, such as the degradation of the pyrimidine ring or reaction at other sites. The lithium-halogen exchange is rapid at this temperature, forming the highly nucleophilic 5-lithiated pyrimidine intermediate.

-

-

Borylation (Electrophilic Trapping): While maintaining the temperature at -78 °C, add triisopropyl borate dropwise. The addition is often exothermic. Allow the mixture to stir at -78 °C for 1 hour and then warm slowly to room temperature overnight.

-

Expertise & Causality: Triisopropyl borate acts as the boron electrophile. The lithiated pyrimidine attacks the boron atom, displacing one isopropoxide group to form a boronate ester intermediate. Keeping the temperature low during addition controls the reaction rate and prevents over-addition.

-

-

Hydrolysis & Workup: Cool the reaction mixture in an ice bath and cautiously quench by adding 1 M HCl. Stir vigorously for 1-2 hours until two clear layers form.

-

Trustworthiness & Validation: The acidic workup serves a dual purpose: it protonates any remaining organolithium species and hydrolyzes the boronate ester to the desired boronic acid. The progress of hydrolysis can be monitored by TLC.

-

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with diethyl ether or ethyl acetate. Discard the organic layers.

-

Expertise & Causality: The target boronic acid is often water-soluble, especially under acidic or basic conditions. This step is a purification technique; the organic washes remove non-polar impurities like the starting material and biphenyl (from n-BuLi coupling).

-

-

Purification: Adjust the pH of the aqueous layer to be slightly acidic (pH ~4-5) to precipitate the product. If no precipitate forms, extraction may be necessary. The crude solid can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

-

Trustworthiness & Validation: The isoelectric point of the molecule is where its solubility is lowest, facilitating precipitation. Purity should be confirmed via HPLC and NMR spectroscopy.

-

Section 3: Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl or aryl-heteroaryl structures, which are prevalent motifs in pharmaceuticals.[9]

The reaction proceeds via a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generic Protocol for Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (Ar-Br) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

Procedure:

-

Reaction Setup: To a flask, add the aryl bromide, this compound, and the base.

-

Expertise & Causality: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.

-

-

Inerting: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Trustworthiness & Validation: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is crucial to prevent catalyst oxidation and deactivation, which would result in a failed reaction.

-

-

Reagent Addition: Add the solvent system, followed by the palladium catalyst.

-

Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

-

Workup and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: Significance in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly relevant building block in modern drug discovery.

Logical Framework for Medicinal Chemistry Application

Caption: Relationship between the compound's structure and its drug discovery applications.

-

The Pyrimidine Scaffold: Pyrimidine is a privileged heterocycle in medicinal chemistry, found in numerous approved drugs.[13] It often serves as a bioisostere for a phenyl ring, improving metabolic stability and aqueous solubility. The nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions with biological targets like enzyme active sites.

-

The Boronic Acid Pharmacophore: Boronic acids are unique in their ability to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[6] This mode of action led to the development of the first-in-class proteasome inhibitor, Bortezomib (Velcade®), for treating multiple myeloma.[14]

-

Synergy in VCP/p97 Inhibition: Recent research has identified pyrimidine-based boronic acids as potent inhibitors of Valosin-containing protein (VCP/p97).[15] VCP is an enzyme involved in protein homeostasis, and its inhibition is a promising strategy for cancer therapy. In these molecules, the pyrimidine core likely provides the primary binding interactions within the enzyme's active site, while the boronic acid forms a reversible covalent bond to achieve high potency.[15]

Section 5: Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

-

Safety: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: this compound is susceptible to dehydration (forming anhydride trimers) and protodeboronation. It must be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a freezer (-20 °C) to ensure long-term stability and reactivity.[4]

References

- 1. Boronic acid, [2-(dimethylamino)-5-pyrimidinyl]- (9CI) [cymitquimica.com]

- 2. 756817-82-0 | this compound - Moldb [moldb.com]

- 3. Boronic acid, [2-(dimethylamino)-5-pyrimidinyl]- (9CI) [cymitquimica.com]

- 4. This compound | 756817-82-0 [sigmaaldrich.com]

- 5. 2-(Dimethylamino)pyrimidin-5-ylboronic acid [summedchem.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of (2-(Dimethylamino)pyrimidin-5-yl)boronic Acid

An In-depth Technical Guide to the Synthesis of (2-(Dimethylamino)pyrimidin-5-yl)boronic Acid

This compound and its corresponding esters are increasingly vital building blocks in contemporary organic synthesis. Their significance is primarily rooted in their utility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The pyrimidine core is a prevalent scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly kinase inhibitors. The dimethylamino substituent at the 2-position modulates the electronic properties and solubility of the molecule, while the boronic acid at the 5-position provides a versatile handle for the strategic construction of carbon-carbon bonds. This guide offers a detailed exploration of the principal synthetic pathways to this key intermediate, focusing on the underlying chemical logic, practical execution, and comparative advantages of each approach.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound is predominantly achieved through two robust and well-established methodologies:

-

Palladium-Catalyzed Miyaura Borylation: A transition-metal-catalyzed approach starting from a halogenated pyrimidine precursor. This method is celebrated for its broad functional group tolerance and operational simplicity.

-

Halogen-Metal Exchange and Borylation: A classic organometallic pathway involving the generation of a highly reactive pyrimidinyl-lithium species, which is subsequently trapped with an electrophilic boron source. This route can be highly efficient and cost-effective, particularly for large-scale synthesis.[1]

The selection between these pathways is often dictated by factors such as available starting materials, required scale, functional group compatibility of adjacent moieties, and the specific equipment and handling capabilities of the laboratory.

Pathway 1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a cornerstone of modern synthetic chemistry, enabling the direct conversion of aryl and heteroaryl halides into boronic esters.[2][3] The reaction typically involves a palladium catalyst, a diboron reagent, and a weak base. The direct product is a stable boronic ester (commonly the pinacol ester), which can be used directly in subsequent couplings or hydrolyzed to the target boronic acid.

Mechanistic Rationale and Causality

The catalytic cycle, broadly accepted, begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the starting material, 5-bromo-2-(dimethylamino)pyrimidine. The resulting Pd(II) complex then undergoes transmetalation with a boryl species, which is formed from the reaction of bis(pinacolato)diboron (B₂pin₂) and a base, such as potassium acetate (KOAc).[3] The final step is reductive elimination, which releases the desired 2-(dimethylamino)pyrimidin-5-yl)boronic acid pinacol ester and regenerates the Pd(0) catalyst.

The choice of a mild base like KOAc is critical; it is strong enough to facilitate the formation of the active borylating species but not so strong as to promote competitive Suzuki-Miyaura coupling between the starting halide and the boronic ester product.[3][4] The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is frequently employed as it forms a stable and highly active catalyst, Pd(dppf)Cl₂, which is effective for a wide range of substrates.[5]

Visualizing the Miyaura Borylation Workflow

Caption: Workflow for the Miyaura Borylation Synthesis.

Detailed Experimental Protocol: Miyaura Borylation

Objective: To synthesize 2-(dimethylamino)pyrimidine-5-boronic acid, pinacol ester.

Reagents:

-

5-Bromo-2-(dimethylamino)pyrimidine (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

Potassium Acetate (KOAc), anhydrous (3.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

1,4-Dioxane, anhydrous

Procedure:

-

To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-(dimethylamino)pyrimidine, bis(pinacolato)diboron, and potassium acetate.

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add Pd(dppf)Cl₂ followed by anhydrous 1,4-dioxane.

-

Heat the reaction mixture to 90-100 °C and stir for 3-12 hours. Monitor the reaction progress by TLC or LCMS until the starting bromide is consumed.[5]

-

Cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(dimethylamino)pyrimidine-5-boronic acid pinacol ester as a solid.

(Note: For conversion to the boronic acid, the isolated pinacol ester can be subjected to hydrolysis, for example, by stirring with an aqueous acid like HCl in a solvent such as acetone or THF, followed by an appropriate workup.)

Pathway 2: Halogen-Metal Exchange and Borylation

This classical organometallic route provides a direct path to the boronic acid without the need for transition metal catalysts. It relies on the generation of a nucleophilic pyrimidine anion via halogen-metal exchange, which is then quenched with an electrophilic borate ester.

Mechanistic Rationale and Causality

The synthesis begins with the reaction of 5-bromo-2-(dimethylamino)pyrimidine with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C).[1][6] This low temperature is absolutely critical to prevent undesired side reactions, such as the attack of the highly basic and nucleophilic lithiated intermediate on another molecule of the starting material. The halogen-metal exchange is rapid, forming 2-(dimethylamino)pyrimidin-5-yl-lithium.

This potent nucleophile is then "quenched" by the addition of an electrophilic boron source, most commonly triisopropyl borate, B(Oi-Pr)₃. The lithiated pyrimidine attacks the electron-deficient boron atom, displacing one of the isopropoxide groups. This forms a lithium borate complex. The reaction is then carefully warmed and quenched with an acidic aqueous solution. This serves two purposes: it neutralizes any remaining organolithium species and, crucially, hydrolyzes the borate ester intermediate to the final boronic acid.[1] The water-soluble nature of the product often necessitates a carefully designed acid-base workup for efficient isolation.[1]

Visualizing the Lithiation-Borylation Workflow

Caption: Workflow for the Lithiation-Borylation Synthesis.

Detailed Experimental Protocol: Lithiation-Borylation

Objective: To synthesize this compound.

Reagents:

-

5-Bromo-2-(dimethylamino)pyrimidine (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M) (1.1 equiv)

-

Triisopropyl borate (B(Oi-Pr)₃) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Aqueous Hydrochloric Acid (e.g., 2 M HCl)

-

Aqueous Sodium Hydroxide (e.g., 2 M NaOH)

-

Ethyl Acetate or Diethyl Ether

Procedure:

-

Dissolve 5-bromo-2-(dimethylamino)pyrimidine in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi dropwise via syringe over 15-20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

-

To this solution, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours.

-

Allow the reaction to warm slowly to 0 °C, then quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

-

Warm the mixture to room temperature and stir for 30 minutes.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

-

Cool the aqueous layer in an ice bath and adjust the pH to ~7.5-8.0 with 2 M NaOH. The product may precipitate or can be extracted.

-

Extract the product from the neutralized aqueous layer with a suitable organic solvent (e.g., multiple extractions with ethyl acetate or isopropyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative and Qualitative Comparison of Pathways

| Feature | Pathway 1: Miyaura Borylation | Pathway 2: Lithiation-Borylation |

| Starting Material | 5-Bromo -2-(dimethylamino)pyrimidine | 5-Bromo -2-(dimethylamino)pyrimidine |

| Key Reagents | Pd(dppf)Cl₂, B₂pin₂, KOAc | n-BuLi, B(Oi-Pr)₃ |

| Product Form | Pinacol boronic ester (isolable) | Boronic acid (direct) |

| Typical Yields | Good to excellent (70-95% for ester) | Good to excellent (70-85% for acid)[1] |

| Advantages | - High functional group tolerance- Milder reaction conditions (non-cryogenic)- Operationally simpler for small scale- Stable, isolable pinacol ester product | - Cost-effective (no palladium catalyst)- High atom economy- Direct route to the boronic acid- Amenable to large-scale synthesis[1] |

| Disadvantages | - Cost of palladium catalyst and ligand- Potential for side reactions (dehalogenation)[7]- Requires an additional hydrolysis step for the acid | - Requires strict anhydrous conditions- Requires cryogenic temperatures (-78 °C)- Low tolerance for electrophilic functional groups- Handling of pyrophoric n-BuLi |

Conclusion and Field-Proven Insights

Both the Miyaura borylation and the halogen-metal exchange pathway represent robust and reliable methods for the synthesis of this compound.

-

For discovery chemistry and small-scale synthesis , where a variety of analogues with diverse functional groups may be required, the Miyaura borylation is often the method of choice. Its superior functional group tolerance and the stability of the resulting pinacol ester provide significant flexibility for purification, characterization, and subsequent reactions.

-

For process development and large-scale manufacturing , the lithiation-borylation route is highly attractive.[1] By avoiding expensive and toxic heavy metal catalysts, it offers a more economical and environmentally benign ("greener") process. While the cryogenic conditions and handling of organolithiums present engineering challenges, they are readily managed in a process chemistry setting, and the direct formation of the final product in high yield makes it a compelling choice for scale-up.

Ultimately, the optimal synthetic route is contingent upon the specific constraints and objectives of the research or development program. A thorough understanding of the causality and practical considerations behind each method, as outlined in this guide, empowers the modern scientist to make informed and strategic decisions in the synthesis of this valuable chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]

- 6. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 7. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]

An In-depth Technical Guide to the Spectroscopic Data of (2-(Dimethylamino)pyrimidin-5-yl)boronic acid

Introduction and Molecular Overview

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyrimidine ring, a versatile scaffold found in numerous biologically active molecules, and a boronic acid functional group, which is crucial for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The dimethylamino group can modulate the electronic properties and solubility of the molecule. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and stability of this compound in any application.

Molecular Structure:

Figure 1: 2D structure of this compound.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 756817-82-0 | [1][2] |

| Molecular Formula | C₆H₁₀BN₃O₂ | [1] |

| Molecular Weight | 166.98 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Based on data for similar pyrimidine boronic acids, the spectrum is predicted to be recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |

| ~8.5 - 8.7 | s | 2H | Pyrimidine CH | The two protons on the pyrimidine ring are in electronically similar environments and are expected to appear as a singlet. Their downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. |

| ~8.0 - 8.2 | br s | 2H | B(OH )₂ | The protons of the boronic acid hydroxyl groups are acidic and their chemical shift can be variable and concentration-dependent. They typically appear as a broad singlet and will exchange with D₂O. |

| ~3.1 - 3.2 | s | 6H | N(CH₃ )₂ | The six protons of the two methyl groups on the dimethylamino substituent are equivalent and therefore appear as a sharp singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |

| ~162 - 165 | Pyrimidine C -N(CH₃)₂ | This carbon is significantly deshielded due to its direct attachment to two electronegative nitrogen atoms. |

| ~158 - 160 | Pyrimidine C -H | These carbons are part of the aromatic pyrimidine ring and are deshielded by the ring nitrogens. |

| ~120 - 125 | Pyrimidine C -B(OH)₂ | The carbon bearing the boronic acid group is typically not observed or is very broad due to quadrupolar relaxation of the attached boron atom. |

| ~37 - 39 | N(C H₃)₂ | The carbons of the dimethylamino group are in a typical range for alkylamines. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Boronic acids can be challenging to analyze directly by MS as they can dehydrate to form cyclic anhydrides called boroxines. Electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrum Data (ESI-MS):

| m/z | Ion | Rationale |

| 168.09 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the positive ion mode. |

| 190.07 | [M+Na]⁺ | Adduct formation with sodium ions is common in ESI-MS. |

| 150.08 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion. |

| 122.08 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the dehydrated ion. |

Proposed Fragmentation Pathway:

Figure 2: A plausible ESI-MS fragmentation pathway.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.

-

Mass Range: Scan from m/z 50 to 500.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3600-3200 (broad) | O-H stretch | B(OH )₂ | The broadness is due to hydrogen bonding between the boronic acid hydroxyl groups. |

| ~3100-3000 | C-H stretch | Aromatic C-H | Characteristic of C-H bonds on the pyrimidine ring. |

| ~2950-2850 | C-H stretch | Aliphatic C-H | From the methyl groups of the dimethylamino substituent. |

| ~1620-1580 | C=N and C=C stretch | Pyrimidine ring | Aromatic ring stretching vibrations. |

| ~1380-1320 | B-O stretch | B-O | A strong and characteristic absorption for boronic acids. |

| ~1250-1150 | C-N stretch | Ar-N (CH₃)₂ | Stretching vibration of the aryl-nitrogen bond. |

| ~700-650 | O-H out-of-plane bend | B-OH | Out-of-plane bending of the hydroxyl groups. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Spectral Range: 4000-400 cm⁻¹.

-

-

Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the pure KBr pellet/empty ATR crystal).

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound. While based on predictive analysis from related structures and established principles, the data presented herein offers a robust foundation for researchers to identify and characterize this compound. The provided experimental protocols are based on standard laboratory practices and can be adapted for specific instrumentation. It is recommended that users of this compound perform their own spectroscopic analysis to confirm its identity and purity for their specific applications.

References

An In-depth Technical Guide to the Stability and Storage of (2-(Dimethylamino)pyrimidin-5-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid is a vital building block in modern medicinal chemistry and drug discovery.[1][2][3] Its utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling makes it a valuable reagent in the synthesis of complex pharmaceutical compounds.[2] However, the inherent instability of boronic acids, including this specific heteroaryl derivative, presents significant challenges in its handling, storage, and application, potentially impacting experimental reproducibility and overall research outcomes.[4][5][6] This guide provides a comprehensive overview of the stability and storage of this compound, delving into its degradation pathways, recommended storage conditions, and analytical methods for stability assessment.

Core Concepts of Boronic Acid Stability

The stability of this compound is primarily influenced by three key degradation pathways: protodeboronation, oxidation, and the formation of boroxine anhydrides. Understanding these pathways is crucial for developing effective storage and handling strategies.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the decomposition of the boronic acid.[7] This process can be catalyzed by both acidic and basic conditions.[7][8] For arylboronic acids, the reaction pH is a critical factor determining the rate of protodeboronation.[7][9] While many boronic acids exhibit considerable stability at neutral pH, deviations into acidic or basic environments can accelerate their degradation.[7] The electron-donating nature of the dimethylamino group on the pyrimidine ring of the title compound is expected to influence its susceptibility to protodeboronation.

The mechanism of protodeboronation can vary, with possibilities including a concerted proton transfer or the liberation of a transient aryl anion, especially for electron-deficient arylboronic acids.[10][11]

Diagram of the Protodeboronation Pathway

Caption: Proposed protodeboronation pathway.

Oxidation: Conversion to Phenolic Byproducts

The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid.[12][13][14] This oxidative degradation can be promoted by various oxidizing agents, including atmospheric oxygen, and is a significant concern during long-term storage and handling in air.[12][15][16] For this compound, this would result in the formation of 2-(dimethylamino)pyrimidin-5-ol. The reaction is often referred to as ipso-hydroxylation.[12][15]

Diagram of the Oxidation Pathway

Caption: Proposed oxidation pathway.

Boroxine Formation: Dehydration and Cyclization

In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[17][18][19] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by the presence of water.[20][21] While boroxines are often in equilibrium with their corresponding boronic acids, their formation can affect the reactivity and solubility of the compound.[19] For this compound, the formation of the corresponding triphenylboroxine is a possibility, especially under anhydrous conditions.

Diagram of Boroxine Formation

Caption: Reversible formation of boroxine.

Recommended Storage and Handling Protocols

To mitigate the degradation of this compound, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at or below -20°C.[17] | Minimizes the rates of all degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[17] | Prevents oxidative degradation by atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis and the reversal of boroxine formation back to the boronic acid. |

| Light | Store in an opaque container to protect from light. | Although not explicitly stated for this compound, light can catalyze degradation in some organic molecules. |

Handling Procedures

-

Inert Atmosphere: When handling the solid, it is advisable to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Solvent Selection: For preparing solutions, use anhydrous solvents to prevent hydrolysis. If aqueous conditions are necessary for a reaction, freshly prepared solutions should be used immediately.

-

pH Control: In aqueous solutions, maintain a neutral pH whenever possible to slow down acid- and base-catalyzed protodeboronation.

-

Avoid Incompatibilities: Do not store or handle with strong oxidizing agents.[12]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for quantifying the degradation of this compound under various stress conditions. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly employed technique for this purpose.[22][23]

Protocol: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress)

Methodology:

-

Forced Degradation Study:

-

Acidic: Dissolve the compound in a solution of 0.1 M HCl and heat gently.

-

Basic: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.

-

Oxidative: Treat the compound with a solution of 3% hydrogen peroxide.[13]

-

Thermal: Heat the solid compound in an oven.

-

Photolytic: Expose a solution of the compound to UV light.

-

-

Chromatographic Conditions Development:

-

Mobile Phase: Start with a gradient of acetonitrile and water. The addition of a small amount of formic acid or ammonium acetate can improve peak shape and resolution.[24]

-

Column: A C18 column is a good starting point.

-

Detection Wavelength: Determine the optimal UV wavelength for detection by scanning the UV spectrum of the compound.

-

Injection Volume and Flow Rate: Standard conditions (e.g., 10 µL injection, 1 mL/min flow rate) can be used initially and optimized as needed.

-

-

Method Validation:

-

Inject a mixture of the forced degradation samples to ensure that all degradation products are well-separated from the parent peak and from each other.

-

The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to confirm that the peak is not co-eluting with any degradants.

-

Diagram of the Stability Assessment Workflow

Caption: Experimental workflow for stability assessment.

Conclusion

The stability of this compound is a critical parameter that can significantly influence its successful application in research and drug development. By understanding the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and implementing stringent storage and handling protocols, researchers can ensure the integrity and reactivity of this important building block. The use of validated stability-indicating analytical methods is paramount for quality control and for generating reliable and reproducible scientific data.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 17. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]

- 18. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boroxine - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Commercial Availability and Application of (2-(Dimethylamino)pyrimidin-5-yl)boronic acid

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid is a specialized heterocyclic organoboron compound that has garnered significant interest among researchers, particularly those in the fields of medicinal chemistry and drug development. Its utility lies in its capacity to serve as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The pyrimidine scaffold, a key feature of this boronic acid, is a privileged structure in drug discovery, appearing in a multitude of biologically active molecules, including kinase inhibitors, which are at the forefront of targeted cancer therapy. This guide provides a comprehensive overview of the commercial availability, key properties, and practical applications of this compound, with a focus on its role in the synthesis of complex pharmaceutical intermediates.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to multi-gram or kilogram scales for process development and larger-scale synthesis campaigns. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 756817-82-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₆H₁₀BN₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 166.97 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder or crystals | --INVALID-LINK-- |

| Purity | Typically ≥97% | --INVALID-LINK-- |

| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere | --INVALID-LINK-- |

For applications requiring modified reactivity or enhanced stability, the corresponding pinacol ester, 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 1032759-30-0), is also commercially available. Boronic esters can offer advantages in certain reaction systems by mitigating side reactions such as protodeboronation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation allows for the construction of a C(sp²)–C(sp²) bond between the pyrimidine ring and a variety of aryl or heteroaryl halides or triflates. The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

An In-depth Technical Guide to Pyrimidine Boronic Acids in Organic Synthesis

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of clinically significant molecules and natural products.[1][2] Its incorporation into complex molecular architectures is a primary focus for drug development professionals. Boronic acids and their derivatives have simultaneously emerged as indispensable tools in modern organic synthesis, largely due to their versatility, stability, and low toxicity.[3][4][5] This guide provides a comprehensive technical exploration of pyrimidine boronic acids, a class of reagents that marries the biological relevance of the pyrimidine core with the synthetic power of organoboron chemistry. We will delve into the nuances of their synthesis, explore the physicochemical properties that govern their reactivity, and provide detailed insights into their application in cornerstone reactions like the Suzuki-Miyaura cross-coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their synthetic endeavors.

The Strategic Importance of Pyrimidine Boronic Acids

The prevalence of the pyrimidine ring system in therapeutics—from anticancer agents like 5-fluorouracil to antivirals like zidovudine—stems from its unique electronic properties and ability to engage in hydrogen bonding, making it an exceptional pharmacophore.[2][6] The challenge for the synthetic chemist lies in the efficient and selective introduction of this heterocycle. Pyrimidine boronic acids serve as powerful reagents for this purpose, acting as nucleophilic partners in transition metal-catalyzed cross-coupling reactions.[1] This approach allows for the direct formation of carbon-carbon bonds, forging a robust link between the pyrimidine core and other aryl or heteroaryl fragments, a common strategy in fragment-based drug design and lead optimization.

Synthesis of Pyrimidine Boronic Acids: Navigating the Challenges

The synthesis of heteroaryl boronic acids, particularly those containing the electron-deficient pyrimidine ring, is not without its challenges. The presence of nitrogen atoms can lead to catalyst inhibition and product instability.[7][8] However, several reliable strategies have been developed.

Classical Approaches: Lithiation and Borylation

One of the most established methods involves a lithium-halogen exchange of a halopyrimidine at low temperatures, followed by quenching the resulting lithiated intermediate with a trialkyl borate ester (e.g., triisopropyl borate).

-

Causality: This method relies on the generation of a highly reactive organolithium species. The choice of a low temperature (-78 °C) is critical to prevent side reactions, such as the self-condensation or polymerization of the reactive intermediate, a known issue with 2-lithiopyrimidine.[8] Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired boronic acid.

Transition Metal-Catalyzed Borylation

Palladium-catalyzed Miyaura borylation offers a milder and more functional-group-tolerant alternative. This reaction couples a halopyrimidine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

-

Expertise & Experience: The choice of catalyst and ligand is paramount for success. Catalyst systems like Pd(dppf)Cl₂ are often effective. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the carbon-halogen bond, transmetalation with the diboron reagent, and reductive elimination to furnish the pyrimidine boronate ester. These esters, particularly pinacol esters, often exhibit enhanced stability compared to the free boronic acids, making them ideal for purification and storage.[1]

Modern Frontiers: C-H Activation Borylation

Direct C–H activation has emerged as an elegant and atom-economical strategy, obviating the need for pre-functionalized halopyrimidines.[9][10][11] This approach utilizes transition metal catalysts (e.g., iridium or rhodium) to selectively activate a C-H bond on the pyrimidine ring and install a boryl group.

-

Trustworthiness: While powerful, regioselectivity can be a challenge. The reaction often relies on directing groups to guide the catalyst to a specific C-H bond.[9][12] This method represents the cutting edge of pyrimidine boronic acid synthesis, offering a greener and more efficient pathway.

Physicochemical Properties and Reactivity Profiles

The reactivity of a pyrimidine boronic acid in cross-coupling reactions is profoundly influenced by the position of the boronic acid group on the ring.[1]

-

5-Pyrimidinylboronic Acids: These isomers are generally the most well-behaved and reactive coupling partners. The electronic environment at the 5-position is favorable for the transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to high yields with a broad range of coupling partners.[1]

-

4-Pyrimidinylboronic Acids: The two electron-withdrawing nitrogen atoms at positions 1 and 3 significantly influence the boronic acid at the 4-position.[1] While successful couplings are frequently reported, they may require more forcing conditions or highly active catalyst systems to achieve good yields.[13]

-

2-Pyrimidinylboronic Acids: This isomer is notoriously challenging. Its difficulty is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[1][7] The proximity of the boronic acid to the nitrogen atom at the 1-position can lead to two primary complications:

-

Catalyst Inhibition: The lone pair on the nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1]

-

Protodeboronation: This is a major decomposition pathway where the carbon-boron bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom. 2-Pyrimidinylboronic acid is particularly susceptible to this process.[1][7][8]

-

To circumvent these issues, chemists often employ more stable boronic acid surrogates, such as MIDA boronates or potassium trifluoroborate salts, which are more resistant to protodeboronation and can release the boronic acid in situ under the reaction conditions.[1][13]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent application for pyrimidine boronic acids, enabling the construction of C(sp²)–C(sp²) bonds with high efficiency and broad functional group tolerance.[1][14]

The Catalytic Cycle: A Mechanistic Overview

The reaction is driven by a palladium catalyst and requires a base to activate the boronic acid.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Data for Suzuki-Miyaura Couplings

The optimal conditions for coupling pyrimidine boronic acids vary significantly based on the isomer and the coupling partner. The following table synthesizes data from various studies to provide a comparative overview.

| Pyrimidine Boronic Acid Isomer | Coupling Partner Example | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Substituted | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 80 | ~85 | [1] |